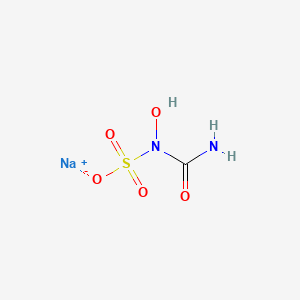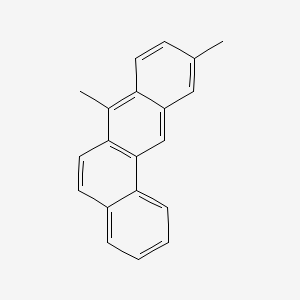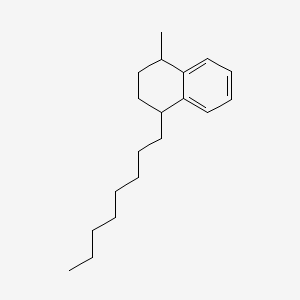
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンは、分子式C19H30の有機化合物です。ナフタレンの誘導体であり、テトラヒドロ環とナフタレンコアに結合したオクチル基の存在が特徴です。
準備方法
合成経路と反応条件
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンの合成は、通常、1-メチル-4-オクチルナフタレンの水素化を伴います。反応は、パラジウム炭素 (Pd/C) や酸化白金 (PtO2) などの触媒の存在下、高圧および高温で行われます。水素化プロセスにより、芳香族ナフタレン環が飽和したテトラヒドロ環に変換されます。
工業生産方法
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な水素化を確実にするために、連続フロー反応器の使用が含まれます。反応条件は、最終生成物の高収率と純度を達成するように最適化されています。
化学反応の分析
反応の種類
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルコールを生成するために酸化することができます。
還元: さらなる還元により、完全に飽和した炭化水素が生成される可能性があります。
置換: ナフタレン環で求電子置換反応が起こり、さまざまな誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: Pd/C または PtO2 などの触媒の存在下での水素ガス (H2)。
置換: ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬は、制御された条件下で使用されます。
主な製品
酸化: ケトンまたはアルコールの生成。
還元: 完全に飽和した炭化水素の生成。
置換: ハロゲン化またはニトロ化誘導体の生成。
科学研究への応用
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 潜在的な生物活性と生物系との相互作用について研究されています。
医学: 潜在的な治療特性と薬物送達剤として調査されています。
工業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体と相互作用して、さまざまな生化学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
1,2,3,4-テトラヒドロナフタレン: オクチル基を持たないテトラヒドロ環を持つ類似の化合物。
1-メチルテトラリン: オクチル基を持たないメチル基を持つナフタレンの別の誘導体。
テトラリン: 追加の置換基を持たない、ナフタレンのより単純なテトラヒドロ誘導体。
独自性
1,2,3,4-テトラヒドロ-1-メチル-4-オクチルナフタレンは、メチル基とオクチル基の両方が存在することで独自性を持ち、これにより独特の化学的および物理的特性が与えられます。
特性
CAS番号 |
61761-65-7 |
|---|---|
分子式 |
C19H30 |
分子量 |
258.4 g/mol |
IUPAC名 |
1-methyl-4-octyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-3-4-5-6-7-8-11-17-15-14-16(2)18-12-9-10-13-19(17)18/h9-10,12-13,16-17H,3-8,11,14-15H2,1-2H3 |
InChIキー |
FKIZLIIRNPNBRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCC(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


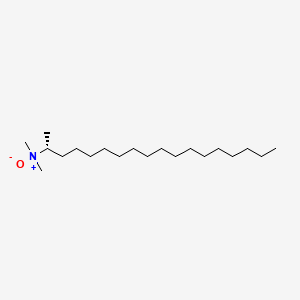



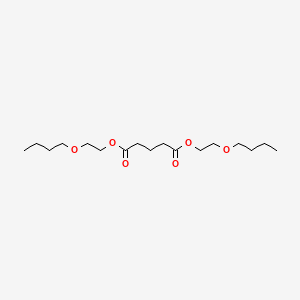



![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)

![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)

